(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is a chiral amine compound that has potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s structure includes an indane moiety, which is a bicyclic hydrocarbon, and an amine group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with indanone, which is subjected to a reduction reaction to form indanol.
Formation of the Amine: The indanol is then converted to the corresponding amine through reductive amination using reagents such as sodium cyanoborohydride.
Resolution of Enantiomers: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine: The non-chiral version of the compound.
Indan-1-amine derivatives: Compounds with similar indane structures but different substituents.
Uniqueness
(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
URNAUSYFPYPCSD-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCC2)C=C1)N.Cl |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)N.Cl |
Origin of Product |
United States |
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